Éthylènediaminetétraacétate de magnésium disodique

Vue d'ensemble

Description

A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.

Applications De Recherche Scientifique

Agent chélateur en biochimie

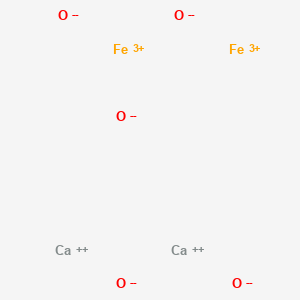

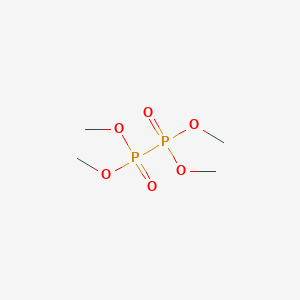

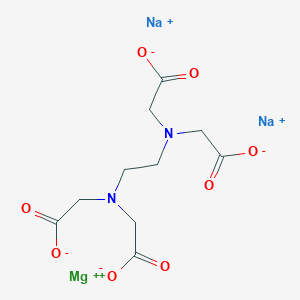

L'Éthylènediaminetétraacétate de magnésium disodique est utilisé comme agent chélateur en biochimie. Il se lie aux ions métalliques divalents et trivalents par l'intermédiaire de quatre groupes carboxylates et de deux groupes amines . Cette propriété permet de l'utiliser dans diverses méthodes pour estimer le magnésium dans le sérum .

Précurseur de matériau carboné poreux dopé à l'azote

Ce composé peut être utilisé comme sel précurseur d'azote pour synthétiser un matériau carboné poreux dopé à l'azote par pyrolyse directe . Ce matériau a des applications potentielles dans les dispositifs de supercondensateurs .

Dosage du magnésium

L'this compound est utilisé dans la méthode au bleu de xylidyle pour la mesure du magnésium . Cette méthode utilise l'EDTA comme agent chélateur et a été comparée à d'autres méthodes pour sa précision et sa justesse .

Applications industrielles

L'hydrate de sel de magnésium disodique de l'acide éthylènediaminetétraacétique est une matière première et un intermédiaire important utilisés dans la synthèse organique, les produits pharmaceutiques et les produits agrochimiques . Il est utilisé comme agent chélateur sur une large plage de pH dans les systèmes aqueux .

Impact environnemental

En raison de son large usage dans diverses industries, une grande quantité de déchets contenant cette matière est générée. Cela a un impact environnemental car il n'est pas facilement biodégradable .

Dosage de l'EDTA en milieu aqueux

Une méthode spectrophotométrique optimisée pour la détermination de l'EDTA en milieu aqueux a été développée<a aria-label="

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Magnesium Disodium EDTA acts as a ligand, forming chelates with metal ions . This interaction involves the coordination of the metal ion with two or more donor groups of the EDTA molecule . The formation of these chelates is highly dependent on the pH, and for the titration of Mg2+, the solution must be buffered to a pH of 10 to ensure quantitative complex formation .

Molecular Mechanism

At the molecular level, Magnesium Disodium EDTA exerts its effects through its binding interactions with metal ions. This can result in enzyme inhibition or activation, changes in gene expression, and alterations in the function of other biomolecules .

Propriétés

IUPAC Name |

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mg.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNVVAMWLMUZOZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

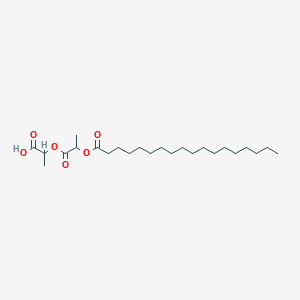

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12MgN2Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893253 | |

| Record name | Sodium [(ethylenedinitrilo)tetraacetato]magnesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White odorless crystalline solid; [MSDSonline] | |

| Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sodium ethylenediaminetetraacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14402-88-1 | |

| Record name | Magnesium sodium ethylenediaminetetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium [(ethylenedinitrilo)tetraacetato]magnesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']magnesate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM DISODIUM EDTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDT563S5VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Magnesium Disodium EDTA help in detecting bacteria producing metallo-β-lactamases (MBLs)?

A1: Mg-EDTA acts as an MBL inhibitor. [] MBLs are enzymes produced by certain bacteria that provide resistance to carbapenem antibiotics, making these infections difficult to treat. The double-disk synergy test (DDST) utilizes the inhibitory action of Mg-EDTA on MBLs. In this test, a disk containing an antibiotic and a disk containing Mg-EDTA are placed on an agar plate inoculated with the bacteria in question. If the bacteria produce MBLs, the presence of Mg-EDTA will inhibit the enzyme, allowing the antibiotic to be effective and creating a clear zone of bacterial growth inhibition around the antibiotic disk. This synergistic effect between the Mg-EDTA and the antibiotic confirms the presence of MBL-producing bacteria. []

Q2: Beyond its use in bacterial detection, does Magnesium Disodium EDTA have other applications?

A2: Yes, Mg-EDTA is also utilized as a foliar fertilizer, particularly in situations where magnesium deficiency is a concern. [] Magnesium is a key component of chlorophyll, essential for photosynthesis in plants. Foliar application of Mg-EDTA has been shown to be effective in delivering magnesium directly to plant leaves. This method can be particularly beneficial in saline soils where magnesium uptake through roots might be hindered. Research suggests that foliar application of Mg-EDTA can improve chlorophyll content and overall plant growth compared to untreated plants or those treated with other forms of magnesium. []

Q3: Are there any comparisons between the effectiveness of Magnesium Disodium EDTA and other forms of magnesium as foliar fertilizers?

A3: Research has been conducted to compare the efficacy of Magnesium Disodium EDTA (Mg-EDTA) with other forms of magnesium fertilizers, such as magnesium sulfate (MgSO4·7 H2O) and magnesium nanoparticles (Mg-NPs). [] The study found that while both MgSO4 and Mg-EDTA improved magnesium levels in plants, Mg-NPs demonstrated superior efficacy in enhancing berry development and photosynthetic activity in 'Superior Seedless' grapes. [] This suggests that the form in which magnesium is delivered can influence its effectiveness as a foliar fertilizer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.